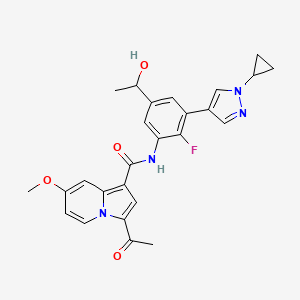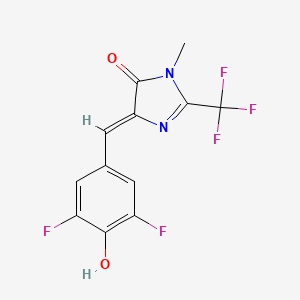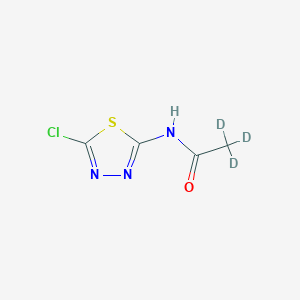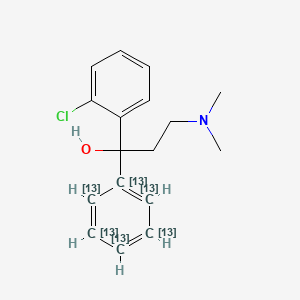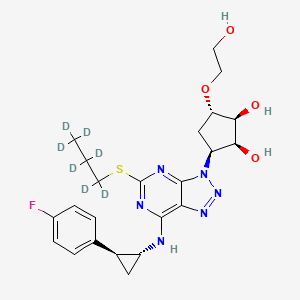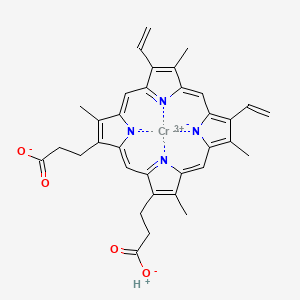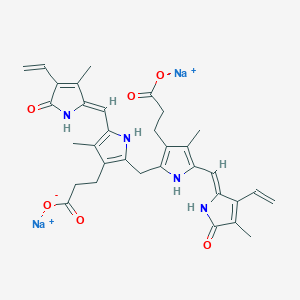
Bilirubin (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bilirubin (disodium) is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells. Bilirubin is responsible for the yellow color of healing bruises and the yellow discoloration in jaundice .
準備方法
Synthetic Routes and Reaction Conditions: Bilirubin is synthesized from heme through a series of enzymatic reactions. The first step involves the conversion of heme to biliverdin by the enzyme heme oxygenase. Biliverdin is then reduced to bilirubin by biliverdin reductase .
Industrial Production Methods: Industrial production of bilirubin typically involves the extraction from biological sources, such as animal blood, followed by purification processes. The preparation of bilirubin standard solutions for assay calibration involves dissolving bilirubin in hydrogen bond-breaking solvents like dimethyl sulfoxide, and then diluting it in saline solution buffered at physiological pH .
化学反応の分析
Types of Reactions: Bilirubin undergoes several types of chemical reactions, including oxidation, reduction, and conjugation.
Common Reagents and Conditions:
Oxidation: Bilirubin can be oxidized to biliverdin using oxidizing agents.
Reduction: Biliverdin reductase reduces biliverdin to bilirubin.
Major Products:
Biliverdin: Formed by the oxidation of bilirubin.
Bilirubin Diglucuronide: Formed by the conjugation of bilirubin with glucuronic acid.
科学的研究の応用
Bilirubin has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibration in various assays.
Biology: Studied for its role in heme catabolism and its antioxidant properties.
Medicine: Used as a biomarker for liver function and hemolysis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
Bilirubin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and protects cells from oxidative damage. The molecular targets of bilirubin include various enzymes and proteins involved in oxidative stress pathways. Bilirubin is also known to modulate gene expression by activating nuclear receptors .
類似化合物との比較
Biliverdin: The immediate precursor of bilirubin in the heme catabolic pathway.
Urobilin: A breakdown product of bilirubin excreted in urine.
Stercobilin: A breakdown product of bilirubin excreted in feces.
Uniqueness: Bilirubin is unique due to its dual role as a waste product and a potent antioxidant. Unlike biliverdin, which is water-soluble, bilirubin is poorly soluble in water and requires conjugation for excretion. This property makes bilirubin a critical molecule in the body’s defense against oxidative stress .
特性
分子式 |
C33H34N4Na2O6 |
|---|---|
分子量 |
628.6 g/mol |
IUPAC名 |
disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;; |
InChIキー |
XNHLFNMMORFXAO-PDQJREFDSA-L |
異性体SMILES |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
正規SMILES |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


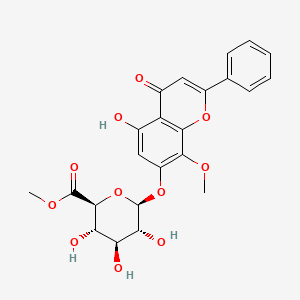
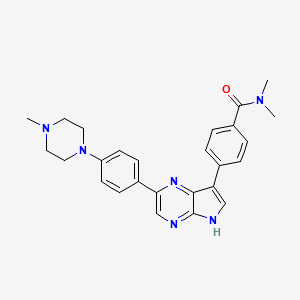
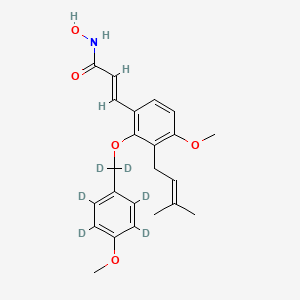
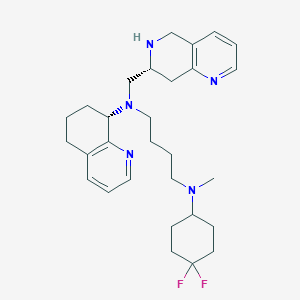
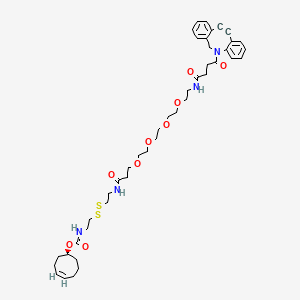

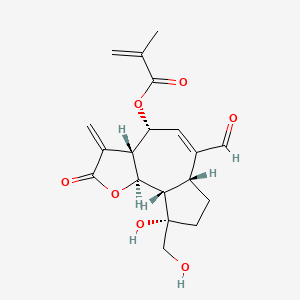
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
